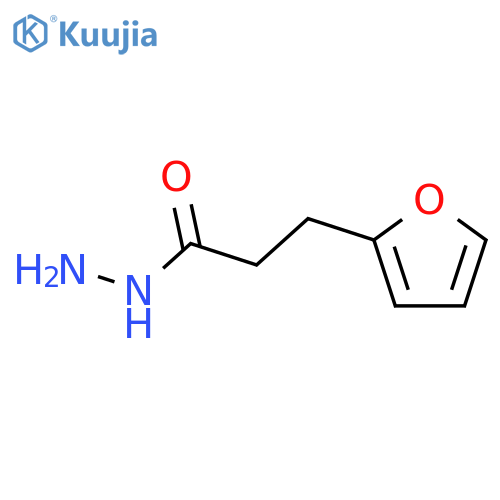

Cas no 98334-58-8 (3-(furan-2-yl)propanehydrazide)

3-(furan-2-yl)propanehydrazide 化学的及び物理的性質

名前と識別子

-

- 2-Furanpropanoic acid,hydrazide

- 2,2,4,5,5-PENTAMETHYL-3-IMIDAZOLINE-3-OXIDE

- 3-(Furan-2-Yl)Propanehydrazide

- 3-(Furan-2-yl)propionic acid hydrazide

- 3-(2-furanyl)propanehydrazide

- 3-(2-furyl)propanehydrazide

- 3-(2-furyl)propanohydrazide

- 3-[2]furyl-propionic acid hydrazide

- 3-[2]Furyl-propionsaeure-hydrazid

- EN300-61129

- SCHEMBL4418032

- DTXSID10547239

- CS-0252661

- A845844

- 2-ETHOXY-5-[(4-METHYL-PIPERAZINE-1-CARBONYL)-AMINO]-BENZENESULFONYLCHLORIDE

- 98334-58-8

- AKOS005217101

- 3-(furan-2-yl)propanehydrazide

-

- MDL: MFCD08061556

- インチ: InChI=1S/C7H10N2O2/c8-9-7(10)4-3-6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10)

- InChIKey: BKPABFIQVPBCHH-UHFFFAOYSA-N

- ほほえんだ: NNC(CCC1=CC=CO1)=O

計算された属性

- せいみつぶんしりょう: 154.07400

- どういたいしつりょう: 154.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 68.3Ų

じっけんとくせい

- 密度みつど: 1.175

- ふってん: 358.1°C at 760 mmHg

- フラッシュポイント: 170.4°C

- 屈折率: 1.52

- PSA: 68.26000

- LogP: 1.29330

3-(furan-2-yl)propanehydrazide セキュリティ情報

3-(furan-2-yl)propanehydrazide 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

3-(furan-2-yl)propanehydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-61129-0.1g |

3-(furan-2-yl)propanehydrazide |

98334-58-8 | 70% | 0.1g |

$202.0 | 2023-02-13 | |

| Enamine | EN300-61129-10.0g |

3-(furan-2-yl)propanehydrazide |

98334-58-8 | 70% | 10.0g |

$2638.0 | 2023-02-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323331-1g |

3-(Furan-2-yl)propanehydrazide |

98334-58-8 | 95% | 1g |

¥13262.00 | 2024-04-23 | |

| Enamine | EN300-61129-0.05g |

3-(furan-2-yl)propanehydrazide |

98334-58-8 | 70% | 0.05g |

$135.0 | 2023-02-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323331-2.5g |

3-(Furan-2-yl)propanehydrazide |

98334-58-8 | 95% | 2.5g |

¥32454.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323331-250mg |

3-(Furan-2-yl)propanehydrazide |

98334-58-8 | 95% | 250mg |

¥7257.00 | 2024-04-23 | |

| 1PlusChem | 1P01A8QO-500mg |

3-(furan-2-yl)propanehydrazide |

98334-58-8 | 70% | 500mg |

$656.00 | 2025-03-04 | |

| Enamine | EN300-61129-0.25g |

3-(furan-2-yl)propanehydrazide |

98334-58-8 | 70% | 0.25g |

$288.0 | 2023-02-13 | |

| TRC | F833580-10mg |

3-(furan-2-yl)propanehydrazide |

98334-58-8 | 10mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323331-100mg |

3-(Furan-2-yl)propanehydrazide |

98334-58-8 | 95% | 100mg |

¥4363.00 | 2024-04-23 |

3-(furan-2-yl)propanehydrazide 関連文献

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

3-(furan-2-yl)propanehydrazideに関する追加情報

Introduction to 3-(furan-2-yl)propanehydrazide (CAS No. 98334-58-8)

3-(furan-2-yl)propanehydrazide, identified by the Chemical Abstracts Service registry number 98334-58-8, is a significant compound in the realm of organic synthesis and pharmaceutical research. This hydrazide derivative, featuring a furan-2-yl substituent, has garnered attention due to its versatile applications in medicinal chemistry and material science. The unique structural motif of this compound, combining a propanehydrazide moiety with a furan ring, imparts distinct chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.

The furan-2-yl group in 3-(furan-2-yl)propanehydrazide contributes to its reactivity and functionality, enabling various chemical transformations that are pivotal in drug discovery processes. Hydrazides, as a class of compounds, are well-known for their role in forming Schiff bases and other nitrogen-containing heterocycles, which are prevalent in many pharmacologically active agents. The presence of the propanehydrazide backbone further enhances the compound's utility in constructing complex molecular architectures.

In recent years, the interest in 3-(furan-2-yl)propanehydrazide has been fueled by its potential applications in the development of novel therapeutic agents. Researchers have been exploring its role as a precursor in synthesizing compounds with anti-inflammatory, antimicrobial, and anticancer properties. The furan ring, known for its stability and ability to participate in hydrogen bonding interactions, makes it an attractive scaffold for medicinal chemists aiming to design molecules with improved binding affinity and selectivity.

One of the most compelling aspects of 3-(furan-2-yl)propanehydrazide is its versatility in cross-coupling reactions. The hydrazide functional group can undergo reactions such as azidation followed by cycloaddition or condensation with carbonyl compounds, leading to the formation of diverse derivatives. These reactions are particularly relevant in modern synthetic strategies that leverage transition-metal catalysis to achieve efficient bond-forming processes. The furan moiety, being electron-deficient, can also participate in palladium-catalyzed coupling reactions, further expanding the synthetic toolkit available to chemists working with this compound.

Current research highlights the use of 3-(furan-2-yl)propanehydrazide in the synthesis of bioactive molecules targeting specific biological pathways. For instance, studies have demonstrated its utility in generating hydrazones and imines that exhibit inhibitory effects on enzymes involved in inflammatory responses. The structural features of this compound allow for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability, which are critical factors in drug development.

The propanehydrazide segment of 3-(furan-2-yl)propanehydrazide is particularly noteworthy for its ability to form stable complexes with metal ions. This property has been exploited in developing metal-based drugs and catalysts that exhibit enhanced therapeutic efficacy. Additionally, the compound's capacity to engage in π-stacking interactions with other aromatic molecules makes it a promising candidate for designing supramolecular assemblies with potential applications in nanotechnology and materials science.

From a computational chemistry perspective, the molecular interactions of 3-(furan-2-yl)propanehydrazide have been extensively studied using advanced modeling techniques. These studies have provided insights into how the compound interacts with biological targets at the molecular level, guiding the design of more effective derivatives. The integration of experimental data with computational predictions has been instrumental in optimizing synthetic routes and predicting biological activity.

The pharmaceutical industry has shown particular interest in leveraging the unique properties of 3-(furan-2-yl)propanehydrazide for drug development. Its role as an intermediate in synthesizing novel therapeutics has been documented in several patents and scientific publications. Companies specializing in fine chemicals have also recognized its commercial potential, leading to increased production and availability for research purposes.

Looking ahead, the future prospects for 3-(furan-2-yl)propanehydrazide appear promising as new methodologies emerge that further enhance its synthetic utility. Advances in green chemistry principles may also influence how this compound is produced and utilized, emphasizing sustainability and efficiency. Collaborative efforts between academia and industry will be crucial in translating laboratory discoveries into viable therapeutic options.

In conclusion,3-(furan-2-yl)propanehydrazide (CAS No. 98334-58-8) represents a fascinating compound with broad applications across multiple scientific disciplines. Its structural features and reactivity make it an indispensable tool for researchers striving to develop innovative solutions to complex chemical and biological challenges. As our understanding of molecular interactions deepens, so too will the significance of this versatile hydrazide derivative.

98334-58-8 (3-(furan-2-yl)propanehydrazide) 関連製品

- 31490-86-5(Benzoic acid,2-(acetyloxy)-6-methyl-)

- 850198-68-4(3-Acetyl-4-fluorophenylboronic acid)

- 2228383-75-1(4-1-(1-phenylcyclopentyl)ethylpiperidine)

- 866137-36-2(2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate)

- 315683-01-3(ethyl 4-phenyl-2-2-({5-phenylthieno2,3-dpyrimidin-4-yl}sulfanyl)acetamidothiophene-3-carboxylate)

- 1261995-14-5(2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid)

- 1337598-54-5(2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol)

- 1356777-14-4(6-chloro-N'-[3-(dimethylamino)benzoyl]pyridine-3-carbohydrazide)

- 2004606-59-9(2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol)

- 327098-41-9(7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)